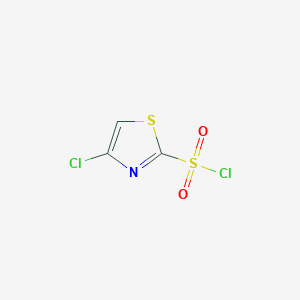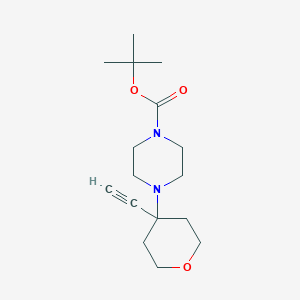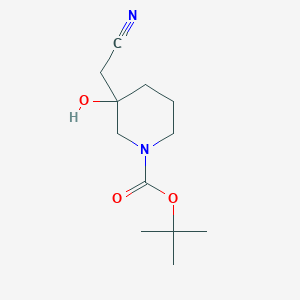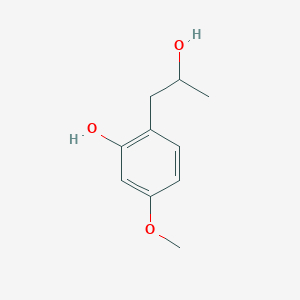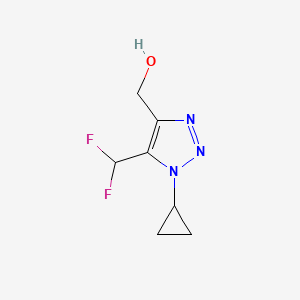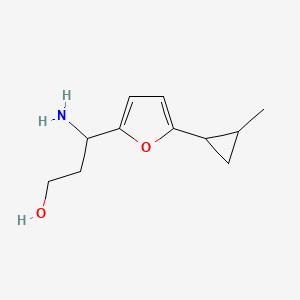![molecular formula C6H9NO2 B15315556 (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)
(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R,4S)-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[210]pentane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by cyclization and subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s bicyclic structure and functional groups make it a candidate for studying enzyme interactions and protein binding. It can be used as a probe to investigate the mechanisms of various biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts. It can be incorporated into polymers and other industrial products to enhance their properties.
Wirkmechanismus
The mechanism by which (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular targets and pathways involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
- (1R,2S)-2-aminocyclopentanecarboxylic acid
- (1S,3R)-3-aminocyclopentane-1-carboxylic acid
- (1R,2R)-2-aminocyclohexanecarboxylic acid
Comparison: Compared to these similar compounds, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a more rigid bicyclic structure, which can impart different reactivity and binding properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4-,6-/m1/s1 |
InChI-Schlüssel |
LLGCBCPKHMYQSX-ZMIZWQJLSA-N |
Isomerische SMILES |
C1[C@H]2[C@@]1(C[C@H]2N)C(=O)O |
Kanonische SMILES |
C1C2C1(CC2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
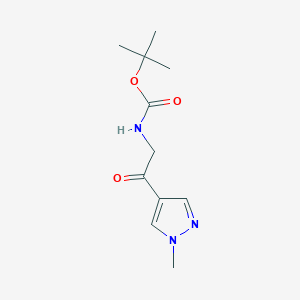
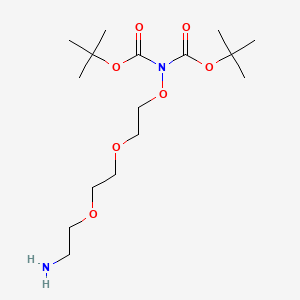
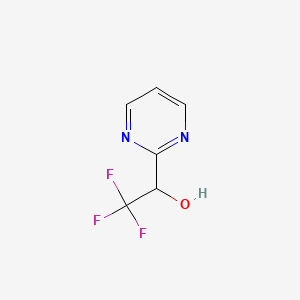
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
